2,5-Dimethoxy-4-methylphenethylamine
Description
Historical Context of Scientific Inquiry into Substituted Phenethylamines
The scientific investigation of substituted phenethylamines, a class of organic compounds based on the phenethylamine (B48288) structure, has a rich history. wikipedia.org These compounds are noted for their psychoactive effects, which include stimulant, entactogenic, and hallucinogenic properties. wikipedia.org Early research can be traced back to the synthesis and study of compounds like mescaline (3,4,5-trimethoxyphenethylamine), a naturally occurring psychedelic phenethylamine. wikipedia.org
A pivotal moment in the academic exploration of these compounds came with the work of American chemist and pharmacologist Alexander Shulgin. wikipedia.orgunodc.org Beginning in the 1960s, Shulgin synthesized and systematically documented the effects of hundreds of psychoactive compounds. wikipedia.orgwikipedia.org His work, notably detailed in the 1991 book PiHKAL: A Chemical Love Story, co-authored with his wife Ann Shulgin, provided synthesis instructions and detailed commentaries on over 200 psychedelic compounds, significantly advancing the scientific understanding of structure-activity relationships within this chemical class. wikipedia.orgnih.gov Shulgin's research demonstrated how simple variations on the phenethylamine molecule could lead to substances with potent and varied effects. unodc.org
The structural classification of substituted phenethylamines is based on the replacement of hydrogen atoms on the phenyl ring, sidechain, or amino group. wikipedia.org This systematic approach has allowed researchers to explore how different functional groups impact a compound's pharmacological profile. For instance, the addition of a methyl group at the alpha position of the ethyl chain creates the substituted amphetamines. wikipedia.org
Evolution of Research on the 2C-Series and Related Compounds
The 2C series of psychedelic phenethylamines represents a specific and significant branch of research stemming from the work of Alexander Shulgin. wikipedia.orgunodc.org Shulgin coined the term "2C" to denote the two carbon atoms between the benzene (B151609) ring and the amino group, a defining feature of this family of compounds. wikipedia.orgnih.gov The general structure of a 2C compound features methoxy (B1213986) groups on the 2 and 5 positions of the benzene ring, with most also having a lipophilic substituent at the 4-position, which typically results in more potent and longer-acting compounds. wikipedia.org
Shulgin first synthesized many of the now well-known 2C compounds in the 1970s and 1980s. wikipedia.org The first of the series, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), was synthesized in 1974. nih.govpsychedelics.comwikipedia.org This was followed by the synthesis of 2,5-Dimethoxy-4-methylphenethylamine (2C-D) in 1974, 2C-E in 1977, and 2C-I in 1977, among others. wikipedia.orgwikipedia.org The publication of PiHKAL in 1991 brought widespread attention to the 2C series and their synthesis. nih.govtaylorandfrancis.com
Academic research into the 2C series has largely focused on their pharmacology. Studies have shown that their psychedelic effects are primarily mediated by their action as agonists, particularly as partial agonists, at the serotonin (B10506) 5-HT₂ₐ receptor. wikipedia.orgnih.govnih.gov Unlike many other phenethylamines, 2C compounds are generally inactive as monoamine releasing agents or reuptake inhibitors. wikipedia.org Subsequent research by scientists like David E. Nichols continued to explore synthetic analogues, further elucidating the potency of these compounds compared to naturally occurring hallucinogens. unodc.org
Positioning of this compound within Contemporary Academic Research
This compound, also known as 2C-D, holds a specific position in contemporary academic research as a tool for studying the structure-activity relationships of psychedelic compounds. wikipedia.org Its α-desmethyl relationship to DOM (2,5-dimethoxy-4-methylamphetamine) makes it a valuable compound for comparative pharmacological studies. wikipedia.org
Recent research confirms that 2C-D acts as a partial agonist at human serotonin 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ receptors. wikipedia.org Its interaction with these receptors is central to its effects. The metabolism of 2C-D involves the monoamine oxidase (MAO) enzymes (both MAO-A and MAO-B) and to a lesser extent, the cytochrome P450 enzyme CYP2D6. wikipedia.orgnih.gov
In animal studies, 2C-D has been used in drug discrimination tests, where it has been shown to substitute for other psychedelic compounds like DOM and LSD, indicating a shared mechanism of action. wikipedia.org Some studies have noted a biphasic effect on locomotor activity in rodents, with low doses causing stimulation and high doses leading to depressant effects. researchgate.net
Contemporary structure-activity relationship (SAR) studies continue to investigate compounds within the 2,5-dimethoxyphenethylamine family. A 2024 study, for example, explored a range of 4-substituted-2,5-dimethoxyphenethylamines to develop new tool molecules for investigating the therapeutic potential of 5-HT₂ receptor activation. nih.gov This ongoing research underscores the continued relevance of 2C-D and its analogues in neuroscience and pharmacology for understanding the complex interactions between ligands and serotonin receptors.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-(2,5-dimethoxy-4-methylphenyl)ethan-1-amine wikipedia.org |
| Other Names | 2C-D, 2C-M, LE-25 wikipedia.org |
| Chemical Formula | C₁₁H₁₇NO₂ wikipedia.org |
| Molar Mass | 195.262 g·mol⁻¹ wikipedia.org |
| Melting Point | 213 to 214 °C (hydrochloride salt) wikipedia.org |
Table 2: Pharmacological Profile of Selected 2C-Series Compounds
| Compound | Chemical Name | Primary Mechanism of Action |
| 2C-D | This compound | Partial agonist of 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ receptors wikipedia.org |
| 2C-B | 4-Bromo-2,5-dimethoxyphenethylamine | Low efficacy partial agonist of 5-HT₂ₐ and 5-HT₂ₒ receptors wikipedia.org |
| 2C-E | 4-Ethyl-2,5-dimethoxyphenethylamine | Serotonin 5-HT₂ receptor agonist wikipedia.org |
| 2C-I | 4-Iodo-2,5-dimethoxyphenethylamine | Serotonin 5-HT₂ₐ receptor activation wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dimethoxy-4-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2/h6-7H,4-5,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQQFDCVEMVQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CCN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179074 | |
| Record name | 2,5-Dimethoxy-4-methylphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24333-19-5 | |
| Record name | 2,5-Dimethoxy-4-methylphenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24333-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethoxy-4-methylphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024333195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethoxy-4-methylphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2C-D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J43GY6ONS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations
Classical and Contemporary Synthesis Routes for 2,5-Dimethoxy-4-methylphenethylamine
The synthesis of this compound has been documented through several routes, most notably by Alexander Shulgin. ncats.io These methods typically start from 2,5-dimethoxy-4-methylbenzaldehyde (B127970) and proceed through key intermediates such as a nitrostyrene (B7858105) or a phenylacetonitrile (B145931). erowid.orgontosight.ai
One primary pathway involves the condensation of 2,5-dimethoxy-4-methylbenzaldehyde with nitroethane, which forms 2,5-dimethoxy-4-methyl-β-nitrostyrene. erowid.orgpsu.edu This intermediate is then reduced to the final phenethylamine (B48288). A common reducing agent for this transformation is lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (B95107) (THF). erowid.org
An alternative classical route also begins with 2,5-dimethoxy-4-methylbenzaldehyde. The aldehyde is first reduced to the corresponding benzyl (B1604629) alcohol using a reducing agent such as sodium borohydride. erowid.org This alcohol is then converted to 2,5-dimethoxy-4-methylbenzyl chloride. The benzyl chloride is subsequently reacted with sodium cyanide to yield 2,5-dimethoxy-4-methyl-phenylacetonitrile. erowid.org The final step is the reduction of the nitrile group to an amine, which can be accomplished using reagents like diborane (B8814927) (B2H6) or lithium aluminum hydride. erowid.org
These syntheses, first detailed in the 1970s, remain foundational in the preparation of this and related phenethylamines for research purposes. ncats.iowikipedia.orgcontaminantdb.ca
Friedel-Crafts Reaction Applications in Phenethylamine Synthesis
The Friedel-Crafts reaction, a fundamental method for attaching substituents to aromatic rings, serves as a powerful tool in the synthesis of precursors for phenethylamines. nih.gov While not always directly used in the final steps, its application in building the substituted benzene (B151609) core is significant. For instance, in the synthesis of the related 2,5-dimethoxyphenethylamine, a Friedel-Crafts acylation of 1,4-dimethoxybenzene (B90301) with chloracetyl chloride is a key step to produce α-chloro-2,5-dimethoxy acetophenone. google.com This intermediate can then be further transformed into the target phenethylamine. google.com
This demonstrates how Friedel-Crafts acylation can effectively introduce the two-carbon side chain, or a precursor to it, onto the dimethoxybenzene ring, which is a common structural motif in this class of compounds. google.comresearchgate.net The reaction typically employs a Lewis acid catalyst, such as aluminum chloride, and the conditions can be adapted for various substituted aromatic ethers. nih.govmnstate.edu
Amination Strategies in this compound Synthesis
The introduction of the amine group is a critical step in the synthesis of this compound. The specific strategy depends on the nature of the immediate precursor.
Reduction of a Nitro Group: In syntheses proceeding through the 2,5-dimethoxy-4-methyl-β-nitrostyrene intermediate, the primary amine is formed by the reduction of the nitro group. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH4) being a frequently cited example. erowid.org The reaction involves the complete reduction of the nitroalkene to a saturated amine. erowid.org
Reduction of a Nitrile Group: When the synthesis follows the phenylacetonitrile pathway, the amine is generated via the reduction of the nitrile (cyanide) group. erowid.org Reagents such as diborane (B2H6) in tetrahydrofuran (THF) or lithium aluminum hydride are effective for this conversion, transforming the -C≡N group into a -CH2-NH2 group. erowid.org
Reductive Amination: A more general strategy in organic synthesis for forming amines is reductive amination. This process involves the reaction of an aldehyde or ketone with an amine (or ammonia (B1221849) source) in the presence of a reducing agent. nih.gov For phenethylamines, this could involve reacting a phenylacetaldehyde (B1677652) derivative with an amine source. Common reducing agents for this method include sodium cyanoborohydride (NaCNBH3). nih.gov
Development of Alternative Synthetic Pathways
Research into the synthesis of phenethylamines has led to variations and alternative pathways designed to improve yield, simplify procedures, or utilize different starting materials. One patented method for the synthesis of the related 2,5-dimethoxyphenethylamine avoids the direct use of LiAlH4 or diborane for the final amination. google.com This route utilizes a Friedel-Crafts reaction to form an α-chloro-acetophenone, which then reacts with methenamine. The resulting intermediate is subsequently reduced to yield the final product. google.com This approach represents a distinct synthetic strategy, showcasing the potential for developing novel routes that may offer advantages in terms of reagent handling and operational simplicity.
Precursor Chemicals and Synthetic By-products in Research Contexts
The synthesis of this compound relies on several key precursor chemicals and generates specific intermediates. The primary starting materials are often derivatives of dimethoxybenzene. Synthetic by-products can arise from incomplete reactions or side reactions, although they are not always extensively characterized in published research literature.
| Compound Name | Role in Synthesis | Reference |
| 2,5-Dimethoxytoluene | Starting material for the synthesis of the key benzaldehyde (B42025) precursor. | erowid.orgprepchem.com |
| 2,5-Dimethoxy-4-methylbenzaldehyde | Key precursor, undergoes condensation or reduction to begin the main synthetic sequence. | erowid.orgontosight.ai |
| Nitroethane | Reactant that condenses with the benzaldehyde to form the nitrostyrene intermediate. | ontosight.aipsu.edu |
| 2,5-Dimethoxy-4-methyl-β-nitrostyrene | Key intermediate in one of the primary synthesis routes. | erowid.org |
| 2,5-Dimethoxy-4-methyl-phenylacetonitrile | Key intermediate in an alternative classical synthesis route. | erowid.org |
| Lithium Aluminum Hydride (LiAlH4) | A common, powerful reducing agent used in amination steps. | erowid.org |
| Diborane (B2H6) | A reducing agent used for the conversion of the nitrile intermediate to the amine. | erowid.org |
Characterization of Synthetic Products and Intermediates in Research Studies
The unequivocal identification of synthetic products and intermediates is a cornerstone of chemical research. Forensic and analytical laboratories employ a suite of sophisticated techniques to characterize this compound and related compounds. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for separating and identifying volatile compounds. The mass spectrum provides a molecular fingerprint, showing the fragmentation pattern of the molecule, which helps in its identification. researchgate.netnih.gov For phenethylamines, derivatization with agents like trifluoroacetic anhydride (B1165640) (TFAA) can be used to improve chromatographic behavior and provide additional structural information. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): Often coupled with high-resolution mass spectrometry (e.g., QTOF-MS), this method is suitable for less volatile or thermally fragile compounds. It provides accurate mass data, allowing for the determination of the elemental composition of the parent molecule and its fragments. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure. They provide detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the confirmation of the compound's constitution and the position of substituents on the aromatic ring. nih.govsouthernforensic.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule. The spectrum shows characteristic absorption bands corresponding to specific bond vibrations (e.g., N-H bends in amines, C-O stretches in ethers), which can confirm the presence of key structural features. researchgate.netnih.gov
Melting Point Analysis: The melting point of a crystalline solid is a physical constant that serves as an indicator of purity. For the hydrochloride salt of this compound, a melting point of 200-203°C has been reported. erowid.org
| Analytical Technique | Information Provided | Reference |
| GC-MS | Separation and identification based on retention time and mass fragmentation pattern. | nih.govnih.gov |
| LC-MS | Accurate mass determination for molecular formula confirmation. | nih.govresearchgate.net |
| NMR Spectroscopy | Detailed molecular structure elucidation (¹H and ¹³C). | nih.govsouthernforensic.org |
| FTIR Spectroscopy | Identification of functional groups. | researchgate.netnih.gov |
| Melting Point | Physical constant used as an indicator of purity for solid compounds. | erowid.org |
Pharmacological Characterization and Mechanistic Elucidation
Receptor Binding Profiles and Ligand Interactions
The primary mechanism of action for 2,5-Dimethoxy-4-methylphenethylamine involves its direct interaction with serotonin (B10506) receptors, though it also displays affinities for other monoamine receptors.
This compound, a member of the 2C series of psychoactive dimethoxyphenethylamines, demonstrates a significant affinity for serotonin 5-HT2A receptors. nih.gov Agonist activation of the 5-HT2A receptor is a key characteristic of serotonergic hallucinogens. nih.gov The 2,5-dimethoxy substitution pattern on the phenethylamine (B48288) scaffold is recognized as a motif that confers potent agonist activity at this receptor. researchgate.net Many 4-substituted 2,5-dimethoxyphenethylamines are known to potently activate 5-HT2 receptors. nih.gov
In addition to its high affinity for the 5-HT2A receptor, the compound also binds to the 5-HT2C receptor. nih.govnih.gov The role of 5-HT2C receptor activation in the psychoactivity of related compounds is an area of ongoing investigation. nih.gov Studies on structurally related phenethylamines show a preference for the 5-HT2A receptor over the 5-HT2C receptor. nih.gov
| Receptor Subtype | Interaction Profile | Significance |
|---|---|---|
| 5-HT2A | High affinity and potent agonist activity. nih.gov | Considered essential for the primary effects of classic serotonergic psychedelics. nih.gov |
| 5-HT2C | Binds to the receptor, with affinity generally lower than for 5-HT2A. nih.gov | Contributes to the overall pharmacological profile; its specific role is less understood. nih.gov |
While its primary targets are the 5-HT2A and 5-HT2C receptors, this compound and its analogues exhibit a broader, though less potent, interaction profile with other monoamine receptors. Research on the N-benzylphenethylamine series, which includes structurally similar compounds, shows micromolar affinity for 5-HT1A receptors. nih.gov For instance, the related compound 2C-B interacts with dopamine (B1211576) D1/2/3 receptors, adrenergic α1 receptors, and histamine (B1213489) H1 receptors in the micromolar range. researchgate.net These interactions are significantly weaker than the high-affinity binding observed at the 5-HT2A receptor. nih.govnih.gov Derivatives of the parent compound, 2,5-dimethoxyphenethylamine, generally show very weak binding properties at the 5-HT1A receptor. nih.gov
| Receptor Family | Receptor Subtype | Affinity (Ki) / Potency (EC50) Range |
|---|---|---|
| Serotonergic | 5-HT1A | Micromolar (Low affinity) nih.govnih.gov |
| Adrenergic | α1 | Micromolar (Low affinity) researchgate.net |
| Dopaminergic | D1 | Micromolar (Low affinity) researchgate.net |
| D2 | Micromolar (Low affinity) researchgate.net | |
| D3 | Micromolar (Low affinity) researchgate.net | |
| Histaminergic | H1 | Micromolar (Low affinity) researchgate.net |
Phenethylamines are known to interact with the Trace Amine-Associated Receptor 1 (TAAR1). nih.gov Studies on a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines (2C-O derivatives) have shown that these compounds bind to TAAR1, with affinities (Ki values) ranging from 21 to 3300 nM. nih.gov However, their ability to activate the human TAAR1 is generally weak, with some derivatives showing activation only in the micromolar range (EC50 = 3600–9600 nM). nih.gov The parent compound of the DOx series, 2,5-dimethoxy-4-methylamphetamine (DOM), which is the alpha-methylated analogue of this compound, is reported to be inactive as a human TAAR1 agonist. wikipedia.org
The characterization of the binding affinity of this compound at various receptors is typically performed using in vitro radioligand binding assays. nih.govbiomolther.org These assays are a standard and powerful tool in drug discovery and pharmacology. nih.goveuropeanpharmaceuticalreview.com
The general methodology involves incubating a preparation containing the receptor of interest (often from membranes of genetically modified cell lines like HEK-293 that express a specific human receptor) with a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive isotope attached). nih.govbiomolther.orggiffordbioscience.com The compound being tested, such as this compound, is added in various concentrations to compete with the radioligand for the receptor binding sites. nih.govgiffordbioscience.com
After incubation, the mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand. europeanpharmaceuticalreview.comgiffordbioscience.com The radioactivity on the filter, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter. biomolther.orggiffordbioscience.com By measuring how effectively the test compound displaces the radioligand, its binding affinity can be determined, often expressed as an inhibition constant (Ki). nih.gov
Molecular Mechanisms of Action (Beyond Receptor Binding)
Beyond direct receptor interactions, the pharmacological profile of a compound can be influenced by its effects on metabolic enzymes.
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. nih.govmayoclinic.org Inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin, dopamine, and norepinephrine. nih.govmayoclinic.org The potential for this compound to inhibit MAO has been investigated.
A study assessing a range of 2C-series compounds found that this compound exhibited inhibitory potential for both MAO-A and MAO-B. nih.govljmu.ac.uk The extent of this inhibition was determined in vitro using heterologously expressed enzymes. nih.gov The IC50 value, which represents the concentration of the drug required to inhibit 50% of the enzyme's activity, was determined for each subtype. nih.gov
| Enzyme | Inhibition Potential (IC50) |
|---|---|
| MAO-A | 10 - 125 µM (Range for 7 tested 2C drugs) nih.gov |
| MAO-B | 1.7 - 180 µM (Range for 9 tested 2C drugs) nih.gov |
Note: The table reflects the range of IC50 values for several compounds in the 2C series, including this compound, as reported in the study.
While this compound does show MAO inhibitory activity, these effects occur at concentrations that are generally higher than those required for potent 5-HT2A receptor agonism, suggesting that MAO inhibition is a secondary and less potent mechanism of action. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogues
The affinity of this compound analogues for various receptors, particularly the serotonin 5-HT₂ family, is profoundly influenced by chemical modifications to both the phenethylamine backbone and the phenyl ring. nih.govopen-foundation.org The 2,5-dimethoxy substitution pattern on the phenyl ring is a critical motif for potent agonist activity at the 5-HT₂ₐ receptor. researchgate.net
Phenyl Ring Substitutions: The substituent at the 4-position of the phenyl ring plays a crucial role in determining receptor affinity and selectivity. nih.govd-nb.info
Size and Lipophilicity: Increasing the size and lipophilicity of the 4-position substituent generally leads to increased binding affinity at 5-HT₂ₐ and 5-HT₂C receptors. researchgate.net For example, extending a 4-alkyl chain from methyl (in 2C-D) to ethyl (in 2C-E) or propyl (in 2C-P) can modulate potency. nih.govd-nb.info Similarly, replacing the methyl group with a halogen, such as bromine (in 2C-B) or iodine (in 2C-I), results in high-affinity ligands for the 5-HT₂ₐ receptor. nih.govresearchgate.net
Alkoxy and Thioalkyl Groups: The introduction of 4-alkoxy or 4-thioalkyl groups also significantly impacts receptor interaction. Extending the length of a 4-alkoxy group generally enhances binding affinities at 5-HT₂ₐ and 5-HT₂C receptors. researchgate.netnih.gov Fluorination of these alkyl chains can have varied effects; terminal mono-fluorination tends to decrease affinity, while progressive fluorination may increase it. researchgate.netnih.gov
Other Substituents: The introduction of a nitro group at the 4-position (in 2C-N) has been shown to decrease binding affinity compared to alkyl or halogen substitutions. nih.gov
Phenethylamine Backbone Substitutions: Modifications to the ethylamine (B1201723) side chain, particularly at the alpha (α) carbon, are significant.
α-Methylation: The addition of a methyl group at the α-carbon converts the phenethylamine (2C series) into an amphetamine (DOx series). researchgate.net This substitution generally increases the potency of the compound. nih.gov For instance, 2,5-dimethoxy-4-methylamphetamine (DOM), the amphetamine analogue of 2C-D, is considerably more potent. nih.govd-nb.info This structural change can also influence selectivity between different receptor subtypes.
N-Alkylation and N-Benzylation: Substitutions on the amino group (N-alkylation) can also alter receptor affinity. The addition of a 2-methoxybenzyl group to the nitrogen of the phenethylamine core (creating the NBOMe series) dramatically increases affinity for the 5-HT₂ₐ receptor. mdpi.com
The following table summarizes the general effects of various substitutions on receptor affinity, primarily focusing on the 5-HT₂ₐ receptor.
| Substitution Site | Type of Substitution | General Effect on 5-HT₂ₐ Receptor Affinity | Example Compound(s) |
| Phenyl Ring (4-position) | Small Alkyl (e.g., Methyl, Ethyl) | Potent Affinity | 2C-D, 2C-E |
| Phenyl Ring (4-position) | Halogen (e.g., Bromo, Iodo) | High Affinity | 2C-B, 2C-I |
| Phenyl Ring (4-position) | Increasing Alkoxy Chain Length | Generally Increases Affinity | 2C-O-series |
| Phenyl Ring (4-position) | Nitro Group | Decreases Affinity | 2C-N |
| Backbone (α-carbon) | Methylation (Phenethylamine → Amphetamine) | Increases Potency | DOM (from 2C-D) |
| Backbone (Amino Group) | N-(2-methoxybenzyl) | Dramatically Increases Affinity | 25D-NBOMe |
A comparative analysis between the 2C-series (2,5-dimethoxyphenethylamines) and the DOx-series (2,5-dimethoxyamphetamines) reveals key structure-activity relationships, primarily centered on the absence or presence of an α-methyl group on the ethylamine side chain. wikipedia.org The parent compound of the 2C-series is 2C-H (2,5-dimethoxyphenethylamine), while the parent of the DOx-series is 2,5-DMA (2,5-dimethoxyamphetamine). nih.gov
The primary structural difference is that DOx compounds are α-methylated analogues of 2C compounds. researchgate.net For example, DOM is the α-methylated version of 2C-D. wikipedia.org This single modification generally results in a significant increase in psychedelic potency. d-nb.infonih.gov The introduction of the methyl group in the 4-position of 2,5-DMA to form DOM enhances its potency by more than an order of magnitude compared to the parent amphetamine compound. nih.govd-nb.info
Both series exhibit high affinity for serotonin 5-HT₂ receptors, which is considered their primary mechanism of action. nih.govopen-foundation.org However, subtle differences in receptor binding profiles and functional activity exist.
Receptor Affinity and Selectivity: While both classes are potent 5-HT₂ₐ agonists, the α-methyl group can alter selectivity for other receptors. nih.gov Studies on 4-alkylated derivatives show that increasing the length of the 4-alkyl chain in the DOx series increases selectivity for 5-HT₂ₐ versus 5-HT₁ₐ and 5-HT₂C receptors. researchgate.net Phenethylamines (2C series) have been found to bind more strongly to the trace amine-associated receptor 1 (TAAR1) compared to their amphetamine counterparts. researchgate.netnih.gov
Functional Activity: In functional assays, all tested 2C compounds were full agonists at 5-HT₂ₐ and 5-HT₂C receptors in inositol (B14025) phosphate (B84403) assays. nih.gov The amphetamine analogues also act as potent agonists. nih.gov However, the efficacy (the ability to produce a maximal response) can differ between a phenethylamine and its corresponding amphetamine analogue. nih.gov
The table below provides a structural and pharmacological comparison between representative compounds of the 2C and DOx series.
| Feature | 2C-Series (e.g., 2C-D) | DOx-Series (e.g., DOM) |
| Core Structure | Phenethylamine | Amphetamine (α-methylphenethylamine) |
| Example | This compound | 2,5-Dimethoxy-4-methylamphetamine |
| General Potency | Potent | More Potent than 2C counterpart d-nb.info |
| Primary Target | 5-HT₂ Receptors nih.gov | 5-HT₂ Receptors wikipedia.org |
| TAAR1 Affinity | Generally higher affinity researchgate.netnih.gov | Generally lower affinity researchgate.netnih.gov |
| Metabolism | Metabolized by MAO-A and MAO-B wikipedia.org | Metabolites can be pharmacologically active wikipedia.org |
The elucidation of structure-activity relationships for this compound and its analogues relies on a combination of in vitro, in vivo, and in silico methodological approaches. open-foundation.orgnih.gov
In Vitro Assays: These are foundational for SAR studies, providing direct measures of a compound's interaction with specific molecular targets.
Radioligand Binding Assays: This is a standard method to determine the binding affinity (expressed as Kᵢ) of a compound for a specific receptor. giffordbioscience.com The assay involves competing the unlabeled test compound against a radiolabeled ligand known to bind to the target receptor (e.g., 5-HT₂ₐ). proquest.comnih.gov These competition assays are considered a gold standard for quantifying affinity due to their robustness and sensitivity. giffordbioscience.comnih.gov
Functional Assays: These assays measure the cellular response following receptor activation, determining whether a compound is an agonist, antagonist, or inverse agonist, and quantifying its potency (EC₅₀) and efficacy (Eₘₐₓ). Common techniques include measuring second messenger production, such as inositol phosphate (IP) accumulation or calcium (Ca²⁺) mobilization, which are downstream effects of Gq-coupled receptor activation like the 5-HT₂ₐ receptor. nih.govresearchgate.net Other functional assays monitor β-arrestin recruitment or changes in cAMP levels. researchgate.netnih.gov
In Vivo Models: Animal models are used to correlate in vitro findings with physiological or behavioral effects.
Head-Twitch Response (HTR) in Rodents: The HTR in mice or rats is a well-established behavioral proxy for 5-HT₂ₐ receptor activation and is often used to assess the in vivo potency of psychedelic compounds. nih.gov This model allows for the comparison of the relative potencies of a series of chemical analogues.
Drug Discrimination Studies: In this paradigm, animals are trained to recognize the subjective effects of a specific drug. The ability of novel analogues to substitute for the training drug provides insights into their shared mechanisms of action. nih.gov
In Silico (Computational) Approaches: Computational methods are increasingly used to predict activity and guide the synthesis of new compounds. nih.govnumberanalytics.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical methods that correlate variations in the chemical structure of compounds with their biological activity. nih.govresearchgate.nettandfonline.com By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), these models can predict the activity of unsynthesized analogues. researchgate.net
Molecular Modeling and Docking: These techniques use computer simulations to model the interaction between a ligand and its receptor at the atomic level. nih.govnumberanalytics.com Docking studies can predict the binding pose of a compound within the receptor's active site, helping to explain why certain structural modifications enhance or reduce affinity. nih.gov
These diverse methodologies provide a comprehensive framework for understanding the intricate relationships between the chemical structure of phenethylamine analogues and their pharmacological effects. csmres.co.uknih.gov
Metabolism and Biotransformation Pathways
Identification of Primary and Secondary Metabolic Pathways in In Vitro and Animal Models
Research in animal models, specifically rats, has identified several key metabolic pathways for 2,5-Dimethoxy-4-methylphenethylamine. nih.gov The primary routes of metabolism involve modifications at the methoxy (B1213986) groups, the ethylamine (B1201723) side chain, and the 4-methyl group. nih.gov Most of the resulting metabolites are subsequently conjugated before excretion. nih.gov
The principal metabolic reactions identified are:
O-demethylation: This reaction occurs at either the 2- or 5-position methoxy group.
N-acetylation: The primary amine of the ethylamine side chain can be acetylated, a common pathway for phenethylamines. This often follows O-demethylation. nih.gov
Oxidative Deamination: The ethylamine side chain undergoes deamination, a reaction catalyzed by monoamine oxidase enzymes. The resulting aldehyde intermediate is then either oxidized to a carboxylic acid or reduced to an alcohol. nih.gov Studies on the related compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B) also confirm oxidative deamination as a main metabolic pathway, resulting in corresponding alcohol and acid metabolites. researchgate.net
Hydroxylation: The methyl group at the 4-position of the aromatic ring can be hydroxylated. nih.gov
Most of these primary metabolites are excreted in a conjugated form, indicating significant Phase II metabolism. nih.gov
| Metabolic Pathway | Description | Resulting Metabolite Type |
|---|---|---|
| O-Demethylation | Removal of a methyl group from one of the methoxy groups (position 2 or 5). nih.gov | Hydroxy-methoxy-methylphenethylamine |
| N-Acetylation | Addition of an acetyl group to the nitrogen of the amine. nih.gov | N-acetyl derivatives |
| Oxidative Deamination | Removal of the amino group, followed by oxidation or reduction. nih.gov | Carboxylic acid or alcohol derivatives |
| Hydroxylation | Addition of a hydroxyl group to the 4-methyl group. nih.gov | Hydroxymethylphenethylamine derivative |
| Conjugation | Attachment of endogenous molecules (e.g., glucuronic acid, sulfate) to metabolites. nih.gov | Conjugated metabolites (glucuronides/sulfates) |
Enzyme Systems Involved in this compound Biotransformation
The biotransformation of this compound is mediated by several major enzyme systems responsible for both Phase I and Phase II metabolism.
Phase I Metabolism:
Cytochrome P450 (CYP) System: This superfamily of heme-containing enzymes is central to the metabolism of a vast number of xenobiotics. wikipedia.orgmdpi.com For substituted phenethylamines, the CYP system catalyzes oxidative reactions like O-demethylation and hydroxylation. rsc.org While the specific isoenzymes responsible for this compound metabolism are not fully elucidated, studies on the structurally analogous compound 2,5-dimethoxy-4-methyl-amphetamine (DOM) have shown that CYP2D6 is the sole isoenzyme involved in the formation of its primary hydroxylated metabolite. researchgate.netnih.gov The CYP2D6 enzyme is responsible for the metabolism of approximately 20-25% of all clinically used drugs. hee.nhs.ukyoutube.com Research on other complex phenethylamines suggests that a wider range of CYP isoenzymes, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4, could also play a role. dntb.gov.ua
Monoamine Oxidase (MAO): The oxidative deamination of this compound is metabolized by the MAO enzymes, specifically MAO-A and MAO-B. wikipedia.org This is a critical pathway that converts the parent compound into an unstable aldehyde, which is then further processed. nih.gov
Phase II Metabolism:
UDP-glucuronosyltransferases (UGTs): The observation that most metabolites are excreted in conjugated form points to the involvement of Phase II enzymes. nih.gov UGTs are a key family of enzymes that catalyze the attachment of glucuronic acid to metabolites, increasing their water solubility and facilitating their elimination. Studies on related N-benzylphenethylamines have identified UGT enzymes as being involved in their metabolism. dntb.gov.ua
| Enzyme System | Metabolic Phase | Proposed Role | Supporting Evidence |
|---|---|---|---|
| Cytochrome P450 (CYP) System (esp. CYP2D6) | Phase I | O-demethylation, Hydroxylation. nih.govresearchgate.netnih.gov | Metabolism of structurally similar amphetamine analogue (DOM) is mediated by CYP2D6. researchgate.netnih.gov |
| Monoamine Oxidase (MAO) System (MAO-A, MAO-B) | Phase I | Oxidative deamination of the ethylamine side chain. nih.govwikipedia.org | Known pathway for phenethylamine (B48288) compounds. wikipedia.org |
| UDP-glucuronosyltransferases (UGTs) | Phase II | Glucuronidation of Phase I metabolites for excretion. | High proportion of metabolites are excreted in conjugated form. nih.govdntb.gov.ua |
Characterization of Metabolite Structures
The identification and structural characterization of this compound metabolites have been primarily accomplished through the use of gas chromatography-mass spectrometry (GC/MS). nih.govresearchgate.net Analysis of rat urine following administration of the compound has led to the identification of several key structures that confirm the metabolic pathways outlined previously.
The main characterized metabolites include:
O-demethylated metabolites: 2-hydroxy-5-methoxy-4-methylphenethylamine and 5-hydroxy-2-methoxy-4-methylphenethylamine.
N-acetylated metabolites: N-acetyl-2-hydroxy-5-methoxy-4-methylphenethylamine and N-acetyl-5-hydroxy-2-methoxy-4-methylphenethylamine. nih.gov
Deaminated and oxidized metabolite: 2-(2,5-dimethoxy-4-methylphenyl)acetic acid. nih.gov
Deaminated and reduced metabolite: 2-(2,5-dimethoxy-4-methylphenyl)ethanol. nih.gov
Hydroxylated metabolite: 2-(2,5-dimethoxy-4-hydroxymethylphenyl)ethylamine. nih.gov
These structures were identified following enzymatic hydrolysis of urine samples to cleave the conjugated groups, followed by extraction and analysis. nih.gov
| Metabolite | Precursor Pathway(s) |
|---|---|
| 2-(2,5-dimethoxy-4-methylphenyl)acetic acid | Oxidative Deamination & Oxidation. nih.gov |
| 2-(2,5-dimethoxy-4-methylphenyl)ethanol | Oxidative Deamination & Reduction. nih.gov |
| 2-(2,5-dimethoxy-4-hydroxymethylphenyl)ethylamine | Hydroxylation. nih.gov |
| O-demethylated this compound | O-Demethylation. nih.gov |
| N-acetyl-O-demethylated this compound | O-Demethylation & N-Acetylation. nih.gov |
Computational and Systems Biology Approaches to Metabolic Pathway Prediction
In addition to experimental studies, computational (in silico) methods are increasingly used to predict the metabolic fate of xenobiotics. nih.gov These approaches can be broadly classified as ligand-based or structure-based and are valuable for identifying likely sites of metabolism (SOMs) and potential metabolite structures. nih.govacs.org
Site of Metabolism (SOM) Prediction: Several software tools have been developed to predict which atoms in a molecule are most susceptible to metabolism by specific enzymes. For CYP2D6, which is heavily implicated in the metabolism of related compounds, tools like MetaSite, StarDrop, SMARTCyp, and RS-WebPredictor can be used. psu.edu These programs analyze the molecule's structure to predict reactivity and accessibility to the enzyme's active site. psu.edu
Molecular Docking: This structure-based approach uses the three-dimensional crystal structure of a metabolic enzyme, such as human CYP2D6, to model the binding of a substrate like this compound. psu.edu By simulating the interaction between the compound and the enzyme's active site, molecular docking can help predict the most likely orientation for a metabolic reaction to occur, thus complementing SOM prediction tools. psu.edu
Rule-Based and Data-Mining Systems: Other computational approaches utilize extensive databases of known metabolic transformations. Rule-based "expert systems" apply a set of established biotransformation rules to a parent compound to generate a map of potential metabolites. nih.govacs.org Data-mining approaches can also predict likely metabolites based on the metabolism of structurally similar compounds in existing databases. nih.govacs.org
| Approach | Description | Application to this compound |
|---|---|---|
| Site of Metabolism (SOM) Prediction Software | Ligand-based tools (e.g., MetaSite, SMARTCyp) that predict the most probable atoms to undergo metabolism. psu.edu | Predicting which methoxy group is demethylated or if the methyl group is hydroxylated by CYP enzymes. |
| Molecular Docking | Structure-based method using the 3D structure of an enzyme to model substrate binding. psu.edu | Simulating the binding of the compound within the active site of CYP2D6 to understand substrate orientation and likely SOMs. psu.edu |
| Rule-Based Expert Systems | Applies a library of known biotransformation rules to predict potential metabolic pathways and structures. nih.govacs.org | Generating a comprehensive metabolic map, including deamination, oxidation, and conjugation products. |
Mechanistic Toxicology Research in in Vitro and Animal Models
Cellular Cytotoxicity Mechanisms
Studies on structurally similar 2,5-dimethoxyphenethylamines (2C compounds) in differentiated SH-SY5Y neuroblastoma cells and primary rat cortical cultures have revealed several key mechanisms underlying their cytotoxic effects. mdpi.comnih.gov These compounds exhibit concentration-dependent cytotoxicity, with certain structural modifications enhancing their toxic potential. mdpi.com
A primary mechanism implicated in the cytotoxicity of 2,5-dimethoxyphenethylamines is the disruption of mitochondrial function. mdpi.com Exposure of differentiated SH-SY5Y cells to analogues of 2,5-Dimethoxy-4-methylphenethylamine has been shown to cause significant mitochondrial membrane depolarization. researchgate.net This loss of mitochondrial membrane potential is a critical event that compromises the organelle's function.
This dysfunction directly impacts cellular energy production, leading to a measurable decrease in intracellular ATP levels. researchgate.net The cytotoxic effects observed in these studies were consistently associated with this mitochondrial impairment, highlighting it as a key event in the toxicity pathway of this class of compounds. mdpi.com
Table 1: Effects of 2,5-Dimethoxyphenethylamine Analogues on Mitochondrial Function Data based on studies of 2C-T-2, 2C-T-4, and 2C-T-7 in differentiated SH-SY5Y cells.
| Parameter | Observation | Implication |
| Mitochondrial Membrane Potential | Depolarization/Decrease | Compromised mitochondrial integrity and function. mdpi.com |
| Intracellular ATP Levels | Significant Decrease | Impaired cellular energy metabolism. researchgate.net |
The disruption of intracellular calcium (Ca²⁺) regulation is another significant factor in the cellular toxicity of these compounds. mdpi.com Studies involving the analogue 2C-T-7 demonstrated a significant imbalance in intracellular calcium levels. mdpi.comnih.gov Proper calcium homeostasis is vital for numerous cellular processes, including signal transduction, neurotransmission, and cell survival. Its dysregulation can trigger apoptotic pathways and lead to cell death. This observed disruption of calcium regulation points to another critical mechanism of toxicity for this phenethylamine (B48288) subclass. mdpi.com
Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. While direct measurement of ROS levels did not show a significant change after exposure to some 2,5-dimethoxyphenethylamine analogues, a notable reduction in the intracellular total glutathione (B108866) (GSH) content was observed. mdpi.comnih.gov
The cytotoxicity of 2,5-dimethoxyphenethylamines has been quantitatively assessed in cell cultures using established colorimetric assays. mdpi.com Two primary methods employed are the neutral red (NR) uptake assay and the MTT reduction assay. mdpi.comnih.gov
The NR uptake assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes. The amount of dye absorbed is proportional to the number of living cells. mdpi.com
The MTT reduction assay is a widely used method to evaluate metabolic activity as an indicator of cell viability. okayama-u.ac.jp In this assay, mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. okayama-u.ac.jp The quantity of formazan produced, measured spectrophotometrically, is directly proportional to the number of metabolically active cells. mdpi.com Both assays have been used to demonstrate the concentration-dependent cytotoxic effects of this class of compounds in neuronal cell lines. mdpi.comnih.gov
Neurotoxicological Mechanisms in Preclinical Models
While cellular models provide insight into specific toxicity pathways, preclinical models are essential for understanding effects within a more complex biological system.
Direct research on the neuroinflammatory effects of this compound in glial cells is not extensively documented. However, the broader class of psychedelic compounds is known to modulate neuroinflammation, primarily through interactions with serotonin (B10506) receptors that are abundant on glial cells like microglia and astrocytes. nih.gov
Glial cells, including astrocytes and microglia, are the primary immune cells of the central nervous system and are key mediators of neuroinflammation. nih.gov Studies on other phenethylamines, such as methamphetamine, show that these substances can induce a neuroinflammatory response in astroglial cells, characterized by increased expression of markers like Glial Fibrillary Acidic Protein (GFAP) and the release of pro-inflammatory cytokines. nih.gov This activation of glial cells can contribute to neurotoxicity. nih.gov Conversely, some serotonin 2A receptor agonists have demonstrated potent anti-inflammatory effects in certain animal models, suggesting a complex and context-dependent role in modulating inflammation. acs.orgresearchgate.net Given that this compound acts on these same serotonin receptor systems, it is plausible that it could also modulate glial cell activity and neuroinflammatory pathways, though the specific nature of this interaction requires further investigation. nih.gov
Studies on Neuronal Cytoarchitecture and Synaptic Plasticity in Animal Models
Research into the effects of 2,5-dimethoxyphenethylamines on neuronal structure and function in living organisms has often utilized rodent models. While direct studies on the influence of this compound (2C-D) on neuronal cytoarchitecture are limited, research on closely related and pharmacologically similar compounds, such as 2,5-dimethoxy-4-iodoamphetamine (DOI), provides significant insights into the potential effects of this class of molecules on synaptic plasticity. nih.govresearchgate.netfrontiersin.org These compounds are known to be potent agonists of the serotonin 5-HT2A receptor, a key target implicated in neuroplasticity. nih.govnih.gov
Studies in mice have demonstrated that serotonergic psychedelics can induce lasting changes in neural circuits. nih.gov For instance, administration of DOI in mice has been shown to acutely induce a form of synaptic plasticity in the hippocampus that persists for at least 24 hours. nih.gov This was observed as an enhancement of field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus, indicating a strengthening of synaptic connections. nih.govresearchgate.net Further investigation revealed that this effect was accompanied by enhanced short-term potentiation (STP), suggesting a lowered threshold for inducing synaptic plasticity, a phenomenon known as metaplasticity. nih.govresearchgate.net
In addition to functional changes at the synapse, preclinical studies suggest these compounds can also affect brain structure. A single administration of DOI in mice was found to increase the volume of several sensory and association areas of the brain, including the primary visual cortex and temporal association area, when measured one day after treatment. nih.govresearchgate.net These findings suggest that 2,5-dimethoxyphenethylamines may promote structural and functional neuroplasticity, potentially by modulating the expression of genes associated with neuronal plasticity. frontiersin.org The head-twitch response, a characteristic behavior in rodents induced by 5-HT2A receptor agonists, is often used as a behavioral marker for the hallucinogenic potential of these compounds. nih.govresearchgate.netresearchgate.net
| Compound | Animal Model | Brain Region | Key Findings on Synaptic Plasticity & Cytoarchitecture | Reference(s) |
| 2,5-dimethoxy-4-iodoamphetamine (DOI) | Mouse (C57BL/6J) | Hippocampus (CA1) | Enhanced field excitatory postsynaptic potentials (fEPSPs) and short-term potentiation (STP) 24 hours post-administration. | nih.gov, researchgate.net |
| 2,5-dimethoxy-4-iodoamphetamine (DOI) | Mouse | Neocortex | Promotes expression of specific plasticity-associated genes. | frontiersin.org |
| 2,5-dimethoxy-4-iodoamphetamine (DOI) | Mouse | Sensory and Association Cortices | Increased volume in areas such as the primary visual cortex and temporal association area one day post-administration. | nih.gov, researchgate.net |
In Vitro Neural Cell Culture Models for Neurotoxicity Assessment (e.g., SH-SY5Y cells, primary cortical cultures)
To investigate the direct cytotoxic effects of this compound and related compounds at the cellular level, researchers utilize in vitro neural models. These include immortalized human neuroblastoma cell lines, such as SH-SY5Y, and primary cortical cultures derived from rodents. researchgate.netnih.gov These models allow for the controlled study of molecular mechanisms of toxicity, free from the systemic complexities of a whole organism. researchgate.net
Studies have shown that various 2C-series phenethylamines exhibit concentration-dependent cytotoxicity in both differentiated SH-SY5Y cells and primary rat cortical cultures. researchgate.netnih.gov The neurotoxic effects are often associated with mitochondrial dysfunction, a critical factor in cell health and survival. researchgate.netnih.gov Mechanisms of toxicity identified include the depolarization of the mitochondrial membrane and subsequent reduction in intracellular ATP levels. researchgate.net At sufficient concentrations (e.g., 100 µM or higher), some 2C derivatives have been shown to cause a release of lactate (B86563) dehydrogenase (LDH), which is an indicator of compromised cell membrane integrity and cell death. researchgate.netmagtechjournal.com
The SH-SY5Y cell line is a widely used model in neurotoxicity research because, as a human-derived line, it expresses human-specific proteins and can exhibit a catecholaminergic phenotype, making it relevant for studying substances that interact with monoaminergic systems. nih.gov Primary cortical cultures, while more complex to maintain, offer a model that includes a mix of neuronal cell types and glia, preserving some of the synaptic connections and network activity found in the brain, making them valuable for assessing neurotoxic effects on neuronal function. nih.govnih.gov Research has demonstrated that 2C compounds can induce cytotoxic effects in these primary cultures, confirming their neurotoxic potential. researchgate.netnih.gov
| Cell Model | Compound Class | Observed Toxic Effects | Putative Mechanism(s) | Reference(s) |
| SH-SY5Y Cells | 2C-Series Phenethylamines | Concentration-dependent cytotoxicity; Reduced cell viability. | Mitochondrial dysfunction (membrane depolarization, lowered ATP). | researchgate.net, nih.gov |
| Primary Rat Cortical Cultures | 2C-Series Phenethylamines | Concentration-dependent cytotoxicity; Lysosomal impairment. | Not fully elucidated in these studies. | researchgate.net, nih.gov |
| Monoaminergic Neuronal Cell Lines | 2C-Series Phenethylamines | Increased lactate dehydrogenase (LDH) release; Apoptotic morphological changes. | Loss of cell membrane integrity. | researchgate.net |
Limitations of In Vitro Neurotoxicity Models and the Role of Animal Models
While in vitro models like SH-SY5Y cells and primary cortical cultures are invaluable for elucidating cellular and molecular mechanisms of neurotoxicity, they possess inherent limitations. researchgate.net These systems are reductionist by nature; they lack the three-dimensional architecture, complex cell-cell interactions, and integrated neural circuits of the intact brain. researchgate.net They cannot account for systemic physiological processes such as metabolism by other organs (e.g., the liver), the influence of the blood-brain barrier on compound penetration, or the complex interplay between the nervous and endocrine systems. researchgate.netnih.gov Consequently, a crucial question remains regarding how well data from these preclinical models translate to the human context. researchgate.net
This is where the use of animal models becomes essential. Animal models allow for the investigation of the integrated effects of a substance on a whole, living biological system. mdpi.com They are necessary to assess complex behavioral outcomes and systemic toxicity that cannot be replicated in a cell culture dish. For instance, studies in rats are used to determine the discriminative stimulus effects of compounds like 2C-D, which helps to characterize their psychoactive properties by comparing them to known hallucinogens or stimulants. nih.govnih.gov Similarly, locomotor activity studies in mice provide information on potential stimulatory or depressant effects on the central nervous system. nih.govnih.gov
Furthermore, animal models are indispensable for studying reward and reinforcement behaviors, which are critical for predicting the abuse liability of a substance. nih.gov These complex behaviors involve multiple brain regions and neurotransmitter systems working in concert, an intricacy that cannot be modeled in vitro. Therefore, while in vitro studies provide a foundation for understanding direct cellular toxicity, animal models are required to bridge the gap between molecular mechanisms and the ultimate physiological and behavioral effects of a compound. researchgate.net
Advanced Analytical Methodologies and Forensic Chemistry Research
Chromatographic Techniques for Detection and Quantification
Chromatography is fundamental to the analysis of 2,5-Dimethoxy-4-methylphenethylamine, allowing for its separation from complex matrices. Gas and liquid chromatography are the principal methods used, often coupled with mass spectrometry for definitive identification.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a cornerstone technique for the forensic analysis of phenethylamines. nih.gov The compound can be analyzed in its underivatized free base form or after derivatization to improve its chromatographic properties.
Research has shown that derivatization with reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or acetic anhydride can alter the retention time and produce characteristic mass spectra useful for confirmation. For instance, the underivatized free base of this compound has a reported retention time of 6.6 minutes under specific GC conditions. After derivatization, the retention time shifts, providing an additional point of verification.
The mass spectrum generated by electron impact (EI) ionization in GC-MS provides a molecular fingerprint. The underivatized compound typically shows prominent mass-to-charge ratio (m/z) peaks at 195, 166 (often the base peak), 151, and 135. The fragmentation pattern of derivatized forms is distinct; the PFPA derivative yields major peaks at m/z 341, 178, and 165, while the acetate (B1210297) derivative shows key fragments at m/z 237 and 178. ojp.gov This detailed fragmentation data is essential for distinguishing it from structurally similar compounds.
| Form | Retention Time (min) | Prominent m/z Peaks (Base Peak in Bold) |
|---|---|---|
| Underivatized Free Base | 6.6 | 195, 166, 151, 135 |
| PFPA Derivative | 7.22 | 341, 178, 165, 135, 119, 105, 91, 77 |
| Acetate Derivative | 8.56 | 237, 178, 163, 135 |
Liquid Chromatography (LC) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS, LC/MS-IT-TOF)
Liquid chromatography methods, especially when paired with tandem mass spectrometry (LC-MS/MS), offer high sensitivity and selectivity, making them well-suited for analyzing trace amounts of substances in biological matrices like blood and urine. ojp.govnih.gov These techniques are often preferred over GC-MS for their ability to analyze thermally labile or less volatile compounds without derivatization.
A typical LC-MS/MS method for phenethylamine (B48288) analysis involves a reversed-phase column (e.g., C18) with a gradient elution program. The mobile phase commonly consists of an aqueous component with a modifier like formic acid or ammonium (B1175870) acetate and an organic solvent such as acetonitrile (B52724) or methanol. This setup effectively separates the target analyte from endogenous matrix components.
Advanced mass spectrometry techniques like ion trap (IT) and time-of-flight (TOF) provide high-resolution mass data, which aids in the identification of unknown substances and the elucidation of their fragmentation pathways. While specific LC-MS/MS data for this compound is detailed within comprehensive screening methods, the general approach allows for its confident detection with limits of detection often in the low nanogram per milliliter (ng/mL) range. ojp.gov
Thin-Layer Chromatography (TLC) in Screening Applications
Thin-Layer Chromatography (TLC) serves as a rapid, accessible, and low-cost screening tool in forensic analysis. nih.govchemistryhall.com It separates compounds based on their differential partitioning between a stationary phase (commonly silica (B1680970) gel coated on a plate) and a mobile phase (an eluting solvent system). chemistryhall.comkhanacademy.org For phenethylamines, a normal-phase system is typical, where the polar silica gel stationary phase is used with a less polar mobile phase, often a mixture of solvents like ethyl acetate and n-heptane. nih.gov
After the mobile phase moves up the plate via capillary action, the separated compounds appear as spots. chemistryhall.com Visualization can be achieved under UV light (254 nm) if the compound is UV-active, or by using various staining reagents such as ninhydrin (B49086) (for primary amines), Marquis reagent, or Mandelin's reagent, which produce characteristic colors upon reaction. nih.govgoogle.com The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, provides a preliminary basis for identification when compared against a known standard run on the same plate. nih.gov While not as definitive as mass spectrometry, TLC is a valuable presumptive test for quickly screening multiple samples. newhaven.edu
Spectroscopic and Spectrometric Characterization in Analytical Research
Spectroscopic methods are indispensable for the structural elucidation of new or unknown substances. Techniques like Nuclear Magnetic Resonance and Infrared Spectroscopy provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For this compound, ¹H (proton) NMR provides key information. A distinctive feature of its ¹H NMR spectrum is the presence of two singlets in the aromatic region, which correspond to the two non-equivalent protons on the benzene (B151609) ring. This pattern helps to distinguish it from positional isomers that would show different splitting patterns (e.g., doublets).
Other expected signals in the ¹H NMR spectrum include two singlets for the methoxy (B1213986) (-OCH₃) groups, a singlet for the methyl (-CH₃) group attached to the ring, and two multiplets (typically triplets) for the two methylene (B1212753) (-CH₂-) groups of the ethylamine (B1201723) side chain.
| Proton Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Number of Protons |
|---|---|---|---|
| Aromatic (Ar-H) | ~6.5 - 7.0 | Singlet | 1 |
| Aromatic (Ar-H) | ~6.5 - 7.0 | Singlet | 1 |
| Methoxy (Ar-OCH₃) | ~3.7 - 3.9 | Singlet | 3 |
| Methoxy (Ar-OCH₃) | ~3.7 - 3.9 | Singlet | 3 |
| Ethylamine (-CH₂-N) | ~2.9 - 3.2 | Triplet | 2 |
| Ethylamine (Ar-CH₂-) | ~2.6 - 2.8 | Triplet | 2 |
| Aromatic Methyl (Ar-CH₃) | ~2.1 - 2.3 | Singlet | 3 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibration of chemical bonds. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.
Key peaks include C-H stretching vibrations from the aromatic ring, alkyl chain, and methyl/methoxy groups. The presence of the ether linkages (methoxy groups) is confirmed by strong C-O stretching bands. The primary amine (-NH₂) group gives rise to characteristic N-H stretching and bending vibrations. Aromatic C=C stretching absorptions further confirm the presence of the benzene ring. This combination of peaks provides strong evidence for the compound's functional group composition.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium (often two bands) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Strong |
| N-H Bend (Primary Amine) | 1590 - 1650 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| Asymmetric C-O-C Stretch (Aryl Ether) | 1200 - 1275 | Strong |
| Symmetric C-O-C Stretch (Aryl Ether) | 1000 - 1075 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a cornerstone technique in forensic chemistry for the definitive identification of psychoactive substances such as this compound. The compound has a molecular formula of C₁₁H₁₇NO₂ and a molar mass of approximately 195.26 g·mol⁻¹. wikipedia.orgnih.govncats.io The hydrochloride salt form has a molecular formula of C₁₁H₁₇NO₂ • HCl and a formula weight of 231.7 g·mol⁻¹. caymanchem.com
When coupled with gas chromatography (GC-MS), electron ionization (EI) is commonly employed. The resulting mass spectrum for this compound is characterized by specific fragmentation patterns that are crucial for its identification. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 195. umich.edu
The fragmentation of phenethylamines is typically dominated by reactions involving the amine group and cleavage of the ethylamine side chain. psu.edu For this compound, the most significant fragmentation pathway is the cleavage of the Cα-Cβ bond (the bond between the two carbon atoms of the ethylamine side chain), which is a characteristic feature of phenethylamines. This cleavage results in the formation of a stable, resonance-stabilized benzylic cation. The base peak, which is the most abundant ion in the spectrum, is typically observed at m/z 166. umich.edunih.gov This ion corresponds to the 2,5-dimethoxy-4-methylbenzyl cation. Other significant fragment ions are also observed, aiding in the structural confirmation. umich.edunih.govmdpi.com
Interactive Table: Characteristic Mass Fragments of this compound (Underivatized)
| m/z Value | Relative Abundance | Putative Ion Structure |
|---|---|---|
| 195 | Low | Molecular Ion [M]⁺ |
| 166 | High (Base Peak) | [M-CH₂NH₂]⁺, benzylic cation |
| 151 | Medium | Loss of a methyl group from the m/z 166 fragment |
Data compiled from multiple sources. umich.edunih.gov
High-resolution mass spectrometry can provide even greater specificity by determining the elemental formulae of the parent compound and its fragments, further solidifying the identification and distinguishing it from structurally similar compounds. ojp.govnih.gov
Analytical Method Validation for Research and Forensic Applications
The validation of analytical methods is a mandatory process in forensic toxicology to ensure that a specific method is suitable for its intended purpose. nyc.govaafs.org This process provides objective evidence that the method is reliable, reproducible, and accurate for the analysis of a particular analyte, such as this compound, in a specific matrix. researchgate.netoup.com Validation is a critical component of a laboratory's quality assurance program and is required for accreditation under standards like ISO/IEC 17025. numberanalytics.comnumberanalytics.com
Parameters for Quantitative Method Validation (e.g., Accuracy, Precision, Linearity, Limit of Quantitation, Range)
Quantitative methods determine the exact amount of a substance in a sample. In addition to the qualitative parameters, the following must be assessed: wjarr.comglobalresearchonline.net
Accuracy: Accuracy refers to the closeness of a measured value to the true or accepted reference value. nyc.gov It is typically evaluated by analyzing certified reference materials or by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery. unodc.org In forensic toxicology, an acceptable accuracy is often within ±20% of the target value. oup.com
Precision: Precision is the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. nyc.gov It is usually expressed as the coefficient of variation (%CV) and is assessed at two levels: within-run (repeatability) and between-run (intermediate precision). oup.com A %CV of not more than 20% is generally considered acceptable. oup.com
Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. nyc.gov The range is the interval between the upper and lower concentration of an analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. globalresearchonline.net
Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nyc.gov It is the lower limit of the analytical range.
Interactive Table: Summary of Quantitative Validation Parameters
| Parameter | Description | Common Acceptance Criteria (Forensic Toxicology) |
|---|---|---|
| Accuracy | Closeness to the true value. | Mean value within ±20% of the nominal concentration. oup.com |
| Precision | Agreement between replicate measurements. | Coefficient of Variation (%CV) ≤ 20%. oup.com |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.99. |
| LOQ | Lowest accurately quantifiable concentration. | Accuracy within ±20% and Precision ≤ 20% CV. oup.com |
| Range | The interval of reliable quantification. | Defined by the LOQ and the upper limit of linearity. |
Considerations for Robustness and Ruggedness in Analytical Procedures
Robustness and ruggedness both assess the reliability of an analytical method, though they evaluate different aspects of its stability. ut.ee
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. pharmaguideline.com It provides an indication of its reliability during normal usage. For a chromatographic method, these variations might include changes in mobile phase composition, pH, column temperature, or flow rate. pharmaguideline.com The evaluation of robustness is typically considered during the method development phase. pharmaguideline.com
Ruggedness: Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of different conditions. apajournal.org.uk These conditions can include different laboratories, different analysts, different instruments, and different days. ut.eeapajournal.org.uk Ruggedness is a measure of the method's transferability and its ability to perform consistently in real-world scenarios. numberanalytics.com
While some organizations use the terms interchangeably, a common distinction is that robustness examines variations in the method's internal parameters, while ruggedness assesses the influence of external factors. ut.eepharmaguideline.com
Quality Assurance and Good Laboratory Practices in Forensic Toxicology
A robust quality assurance (QA) program is essential to ensure that the results produced by a forensic toxicology laboratory are accurate, reliable, and legally defensible. numberanalytics.comnyc.gov QA encompasses all the systematic procedures implemented to guarantee the quality of the analytical process, from sample receipt to the final report. numberanalytics.comnyc.gov
Key components of a QA program include:
Quality Management System (QMS): A formalized system that documents processes, procedures, and responsibilities for achieving quality policies and objectives. numberanalytics.comnumberanalytics.com
Good Laboratory Practices (GLP): GLP refers to a set of principles that provides a framework within which laboratory studies are planned, performed, monitored, recorded, reported, and archived. slideshare.netresearchgate.net Adherence to GLP ensures the integrity and reliability of data. slideshare.net
Standard Operating Procedures (SOPs): Detailed, written instructions to achieve uniformity of the performance of a specific function.
Accreditation: Many forensic laboratories seek accreditation to international standards, most notably ISO/IEC 17025, which specifies the general requirements for the competence of testing and calibration laboratories. nauss.edu.sanumberanalytics.com
Proficiency Testing: Regular participation in external proficiency testing programs is crucial for monitoring laboratory performance and ensuring results are comparable to those of other laboratories. numberanalytics.com
These practices work in concert to maintain the integrity of forensic results and uphold public trust in the justice system. numberanalytics.com
Impurity Profiling and Forensic Source Identification
Illicitly manufactured drugs are rarely pure; they often contain a variety of impurities, including starting materials, reagents, by-products from side reactions, and decomposition products. unodc.org The analysis of these impurities, known as impurity profiling, can provide valuable forensic intelligence. clhc.nl
For synthetic drugs like this compound, the specific impurities present in a seized sample can act as a chemical signature of the manufacturing process. belspo.be The presence and relative concentrations of these impurities depend on several factors:
The synthetic route employed. clhc.nl
The quality and source of the precursor chemicals. unodc.org
The specific reaction conditions (e.g., temperature, reaction time). unodc.org
The purification methods used by the clandestine chemist. unodc.org
By identifying these synthesis-specific markers, forensic chemists can deduce the probable method of production. clhc.nlnih.gov This information can be invaluable to law enforcement for monitoring trends in clandestine manufacturing and identifying new targets for precursor control. unodc.org
Furthermore, impurity profiling is a powerful tool for establishing links between different drug seizures. If two separate samples exhibit nearly identical impurity profiles, it suggests they may have originated from the same synthesis batch or the same clandestine laboratory. unodc.orgbelspo.be This allows law enforcement to connect street-level seizures to larger trafficking networks and manufacturing sites, ultimately helping to dismantle criminal organizations. belspo.be
Identification of Synthesis By-products and Related Impurities
The synthesis of this compound, like many clandestinely manufactured substances, can result in a variety of impurities. These impurities are typically unreacted starting materials, intermediates, or by-products from side reactions. Their presence and relative abundance are highly dependent on the synthetic route employed, the purity of the precursors, and the reaction conditions (e.g., temperature, pressure, catalysts, and purification methods).
While specific impurity profiles for this compound are not extensively detailed in public literature, analysis of closely related phenethylamines, such as 2,5-dimethoxy-4-ethylphenethylamine (B1664022) (2C-E), provides a strong model for the types of impurities that can be expected. rsc.org Research in this area has identified several classes of impurities:
Starting Material Residues: Unconverted precursors used in the initial stages of synthesis.
Intermediates: Compounds formed during the synthesis that were not fully converted to the final product.
By-products of Main Reactions: Compounds formed through alternative reaction pathways of the reactants.
By-products of Side Reactions: Compounds resulting from unintended reactions between precursors, reagents, or intermediates.
Forensic analysis of a related compound, 2C-E, successfully identified ten distinct impurities, allowing researchers to deduce the probable synthetic pathway. rsc.org These impurities included precursors, intermediates from the reduction of a nitrostyrene (B7858105), and various condensation products.
Table 1: Examples of Impurity Types Identified in a Related 2,5-Dimethoxyphenethylamine Synthesis This table is based on findings for the analogous compound 2,5-dimethoxy-4-ethylphenethylamine and illustrates the types of impurities that may be found in this compound samples. rsc.org
| Impurity Type | General Structure/Description | Potential Origin |
| Precursor | Substituted Benzaldehyde (B42025) | Incomplete initial reaction |
| Intermediate | Substituted Nitrostyrene | Incomplete reduction step |
| By-product | N-acetylated derivative | Acetylation of the final amine |
| By-product | Oxidized derivative | Oxidation of the phenethylamine |
| By-product | Dimeric structures | Condensation reactions |
Application of Impurity Profiles in Elucidating Synthetic Routes and Manufacturing Sources
Impurity profiling is a cornerstone of chemical forensics, providing intelligence that extends beyond simple substance identification. nih.gov By creating a detailed chemical signature of a seized drug sample, forensic chemists can establish links between different seizures, identify the synthetic route used, and potentially trace the substance back to a specific clandestine laboratory. nih.govresearchgate.net
The underlying principle is that different synthetic methods produce unique sets of by-products and intermediates. nih.gov For instance, the synthesis of phenethylamines can be approached through various chemical pathways, such as the reduction of a corresponding nitrostyrene or reductive amination of a phenyl-2-propanone (P2P) analogue. Each of these routes involves different reagents and intermediates, leading to a distinct impurity profile that acts as a fingerprint for that method.
Forensic intelligence derived from impurity profiling includes:
Linking Samples: Seizures from different locations with identical impurity profiles suggest a common manufacturing source or distribution network. researchgate.net
Identifying Synthetic Routes: The presence of specific marker impurities can definitively point to the chemical reactions used in production. rsc.orgnih.gov
Tracking New Methods: The emergence of new or unusual impurity profiles can signal a shift in clandestine chemistry, perhaps to circumvent precursor chemical controls. nih.gov
Geographical Sourcing: In some cases, impurity profiles can be correlated with specific geographical regions known for particular manufacturing techniques or precursor availability.
Hierarchical cluster analysis (HCA) is one statistical method used to examine data from impurity profiles, allowing analysts to classify and group different samples to reveal relationships within the drug market. researchgate.net
Chromatographic and Spectrometric Techniques for Impurity Analysis
The detection and identification of trace-level impurities in a drug sample require highly sensitive and specific analytical methods. Forensic laboratories primarily rely on a combination of chromatographic separation and spectrometric detection. ojp.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. ceon.rs For phenethylamines like this compound, derivatization is often employed to improve chromatographic behavior and mass spectral characteristics. ceon.rs This process involves chemically modifying the amine group to make the molecule more volatile and thermally stable. The electron ionization (EI) mass spectra generated by GC-MS provide fragmentation patterns that are highly specific and can be compared against spectral libraries for identification. ceon.rsresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly valuable for analyzing compounds that are not suitable for GC, such as those that are thermally unstable or non-volatile. ojp.gov Modern LC-MS systems, especially those coupled with high-resolution mass spectrometry (HRMS) like Time-of-Flight (TOF) or Orbitrap analyzers, offer exceptional sensitivity and mass accuracy. rsc.orgresearchgate.net This allows for the determination of elemental compositions for unknown impurities, which is a powerful tool for structure elucidation. rsc.org Techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) can be used to analyze samples and their impurities without the need for derivatization. researchgate.net
Advanced Chromatographic Methods: To resolve complex mixtures where impurities may co-elute with the main compound or with each other, advanced techniques like two-dimensional liquid chromatography (2D-LC) are being implemented. nih.govwaters.com In a 2D-LC setup, fractions from a primary separation (first dimension) are transferred to a second column with different properties for further separation (second dimension). nih.gov This significantly enhances peak capacity and the ability to isolate and identify minor components.
Table 2: Analytical Techniques for Impurity Profiling of this compound
| Technique | Abbreviation | Application in Impurity Analysis | Strengths |
| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of volatile impurities and by-products, often after derivatization. researchgate.netceon.rs | Extensive spectral libraries, high resolving power. |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Analysis of a wide range of impurities without derivatization; suitable for non-volatile compounds. ojp.govnih.gov | High sensitivity, applicable to a broad range of compounds. |
| Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | LC-QTOF-MS | Provides high-resolution mass data for accurate mass measurements and elemental composition determination of unknown impurities. rsc.orgresearchgate.net | High mass accuracy, aids in structural elucidation. |
| Two-Dimensional Liquid Chromatography | 2D-LC | Enhanced separation of complex samples where impurities co-elute in a single separation. waters.comnih.gov | Superior resolving power for complex mixtures. |
Q & A
Q. What are the established synthetic routes for 2C-D, and what reaction conditions optimize yield?
- Methodological Answer : 2C-D is synthesized via condensation of 2,5-dimethoxy-4-methylbenzaldehyde with nitropropane in benzene, catalyzed by cyclohexylamine, under reflux using a Dean Stark apparatus to remove water. Reduction of the intermediate nitroalkene (e.g., using LiAlH₄) yields the final amine. Optimal conditions include:
- Solvent: Benzene (for azeotropic water removal).
- Catalyst: Cyclohexylamine (enhances reaction efficiency).
- Temperature: Reflux (~80°C).
Yields typically reach ~60% for the condensation step and ~80% post-reduction .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Benzene, nitropropane, cyclohexylamine, reflux | ~60% |
| 2 | LiAlH₄ reduction | ~80% |
Q. Which serotonin receptor subtypes does 2C-D primarily target, and how are these interactions validated experimentally?
- Methodological Answer : 2C-D is a 5-HT₂A/₂C receptor agonist. Key validation methods include:
- Radioligand Binding Assays : Compete with [³H]Ketanserin (5-HT₂A) or [³H]Mesulergine (5-HT₂C) in transfected HEK293 cells.
- Functional Assays : Measure intracellular calcium flux (FLIPR) or inositol phosphate accumulation in receptor-expressing cell lines.
- Selectivity Profiling : Compare EC₅₀ values across receptor subtypes to determine preferential activity .
Q. What analytical techniques ensure purity and structural integrity of 2C-D in research samples?
- Methodological Answer :
- HPLC-UV : C18 column, mobile phase (e.g., acetonitrile/ammonium acetate), λ=280 nm for quantification.
- GC-MS : Electron ionization (EI) mode to confirm molecular ion (m/z 209 for free base).
- NMR : ¹H/¹³C spectra to verify methoxy (δ 3.7–3.8 ppm) and methyl groups (δ 2.3 ppm).
- X-ray Crystallography : Hydrochloride salt (improved crystallinity) for definitive structural confirmation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies of 2C-D derivatives improve 5-HT₂A receptor selectivity?
- Methodological Answer :
- Analog Synthesis : Modify the R4 position (e.g., ethynyl, iodine) via Pd-catalyzed Sonogashira cross-coupling or electrophilic substitution.
- Binding Assays : Test affinity (Kᵢ) using [³H]DOB as a radioligand.
- Functional Selectivity : Compare 5-HT₂A vs. 5-HT₂C efficacy in calcium mobilization assays.
- Computational Modeling : Dock analogs into 5-HT₂A homology models to predict binding poses. Ethynyl derivatives (e.g., 2C-YN) show enhanced selectivity due to steric and electronic effects .
Q. What strategies resolve contradictions in reported receptor binding affinities for 2C-D?
- Methodological Answer :
- Standardization : Use identical cell lines (e.g., CHO vs. HEK293), ligand concentrations, and buffer conditions.
- Reference Controls : Include DOI (5-HT₂A/₂C agonist) as an internal standard.
- Data Normalization : Express results as % displacement relative to a saturating ligand (e.g., 10 μM serotonin).
- Meta-Analysis : Pool data from multiple studies using mixed-effects models to account for inter-lab variability .
Q. What safety protocols are critical for handling 2C-D in pharmacological experiments?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and N95 masks to prevent inhalation of aerosols.
- Engineering Controls : Conduct synthesis/purification in fume hoods with HEPA filters.
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal.
- Emergency Response : Immediate eye irrigation (15 min) and decontamination for spills (5% NaHCO₃ solution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
